molecular formula C16H14BrNO4 B6420308 N-{[(3-bromo-1,1'-biphenyl-4-yl)oxy]acetyl}glycine CAS No. 446827-34-5

N-{[(3-bromo-1,1'-biphenyl-4-yl)oxy]acetyl}glycine

Cat. No.: B6420308
CAS No.: 446827-34-5
M. Wt: 364.19 g/mol
InChI Key: ODYSYDWQQSUQKK-UHFFFAOYSA-N
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Description

N-{[(3-bromo-1,1’-biphenyl-4-yl)oxy]acetyl}glycine is an organic compound that features a biphenyl structure with a bromine atom at the 3-position and a glycine moiety attached via an oxyacetyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-bromo-1,1’-biphenyl-4-yl)oxy]acetyl}glycine typically involves the following steps:

    Bromination: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Hydroxylation: The brominated biphenyl is then hydroxylated to form 3-bromo-1,1’-biphenyl-4-ol. This step can be carried out using a hydroxylating agent like sodium hydroxide (NaOH).

    Acetylation: The hydroxyl group is then acetylated using acetic anhydride (Ac2O) to form 3-bromo-1,1’-biphenyl-4-yl acetate.

    Glycine Coupling: Finally, the acetylated product is coupled with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield N-{[(3-bromo-1,1’-biphenyl-4-yl)oxy]acetyl}glycine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-bromo-1,1’-biphenyl-4-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The biphenyl moiety can be oxidized to introduce additional functional groups.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Dehalogenated products or reduced functional groups.

Scientific Research Applications

N-{[(3-bromo-1,1’-biphenyl-4-yl)oxy]acetyl}glycine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of N-{[(3-bromo-1,1’-biphenyl-4-yl)oxy]acetyl}glycine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the glycine moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,1’-biphenyl-4-ol: A precursor in the synthesis of N-{[(3-bromo-1,1’-biphenyl-4-yl)oxy]acetyl}glycine.

    4-Bromo-1,1’-biphenyl: Another brominated biphenyl compound with different substitution patterns.

    N-Acetylglycine: A simpler analog without the biphenyl moiety.

Uniqueness

N-{[(3-bromo-1,1’-biphenyl-4-yl)oxy]acetyl}glycine is unique due to its combination of a brominated biphenyl structure and a glycine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[2-(2-bromo-4-phenylphenoxy)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c17-13-8-12(11-4-2-1-3-5-11)6-7-14(13)22-10-15(19)18-9-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYSYDWQQSUQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)NCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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